molecular formula C10H10N2O2 B033939 Methyl 2-methyl-2H-indazole-3-carboxylate CAS No. 109216-61-7

Methyl 2-methyl-2H-indazole-3-carboxylate

Cat. No. B033939
M. Wt: 190.2 g/mol
InChI Key: HNLOSGZWYFSRAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives, such as Methyl 2-methyl-2H-indazole-3-carboxylate, often involves intramolecular coupling reactions. A notable method is the diazotization of o-aminophenylacetic acid leading to indazole formation via intramolecular aliphatic diazonium coupling. This process results in the formation of the methyl ester of 1H-indazole-3-carboxylic acid, characterized by single-crystal x-ray diffraction, demonstrating hydrogen-bonded trimers of crystallographically independent molecules (Glaser et al., 1993).

Molecular Structure Analysis

Indazole derivatives exhibit unique molecular structures, with the methylcarboxy groups slightly rotated out of the best plane of the trimer, resulting in a pseudo-threefold axis. The structural characterization of these compounds involves various spectroscopic methods, including IR, 1H-NMR, and HRMS, aiding in the elucidation of their molecular frameworks (Reddy et al., 2013).

Chemical Reactions and Properties

Indazole derivatives undergo various chemical reactions, including nucleophilic substitution, which plays a crucial role in the synthesis of complex indazole-based compounds. For example, the nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene highlights the reactivity of these compounds towards forming new chemical bonds (Doi & Sakai, 2023).

Scientific Research Applications

“Methyl 2-methyl-2H-indazole-3-carboxylate” is an organic compound . It’s a type of indazole, which is a heterocyclic aromatic organic compound. This category of compounds has a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of 1H- and 2H-indazoles has been a focus of recent research, with strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Another compound, MDMB-INACA, is categorized as a precursor in the synthesis of various synthetic cannabinoids . This suggests that “Methyl 2-methyl-2H-indazole-3-carboxylate” could potentially be used in similar applications, given its structural similarity.

  • Medicinal Chemistry Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

  • Synthetic Chemistry The compound can be used in the synthesis of various synthetic cannabinoids . Given its structural similarity to other precursors, “Methyl 2-methyl-2H-indazole-3-carboxylate” could potentially be used in similar applications.

  • Organic Chemistry The compound can be involved in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

  • Microbiology Indazoles have shown antimicrobial activities against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

  • Pharmaceutical Research Indazole-containing compounds are used in the development of several recently marketed drugs . Given its structural similarity, “Methyl 2-methyl-2H-indazole-3-carboxylate” could potentially be used in similar pharmaceutical applications.

  • Material Science Indazoles can be used in the development of new materials due to their unique chemical properties . “Methyl 2-methyl-2H-indazole-3-carboxylate” could potentially be used in the synthesis of new materials.

Safety And Hazards

“Methyl 2-methyl-2H-indazole-3-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of “Methyl 2-methyl-2H-indazole-3-carboxylate” could be in the development of new synthetic approaches and its potential medicinal applications.

properties

IUPAC Name

methyl 2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLOSGZWYFSRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470144
Record name Methyl 2-methylindazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-2H-indazole-3-carboxylate

CAS RN

109216-61-7
Record name Methyl 2-methyl-2H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109216-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylindazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl indazole-3-carboxylate (3.71 g, 21.1 mmol) was dissolved in DMF (40 ml). To the resulting solution was added sodium hydride (60% in oil, 1.01 g, 25.3 mmol) in portions under stirring at 0° C. The reaction mixture was stirred at the same temperature for 30 minutes. Methyl iodide (1.57 ml, 25.3 mmol) was added to the mixture. The resulting mixture was stirred at the same temperature for 30 minutes. A saturated aqueous solution of ammonium chloride was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from n-hexane-ethyl acetate (3:1, v/v) eluate fractions, methyl 2-methylindazole-3-carboxylate (1.62 g, 26%) was obtained as a pale yellow solid.
Quantity
3.71 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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